8-Methyl-1,2,3,4-tetrahydroquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHOBQCHKAIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36053-94-8 | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 8 Methyl 1,2,3,4 Tetrahydroquinolin 4 One and Its Analogs
Conventional Approaches to the Tetrahydroquinolin-4-one Core
Traditional methods for constructing the fundamental bicyclic structure of tetrahydroquinolin-4-ones typically involve two main stages: the initial formation of a quinoline (B57606) or quinolin-4-one ring, followed by reduction of the heterocyclic ring.
The construction of the quinolin-4-one skeleton is often achieved through well-established cyclization reactions that condense anilines with β-dicarbonyl compounds. The Conrad-Limpach and Knorr quinoline syntheses are cornerstone examples of this approach.
The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester. wikipedia.org The process begins with the formation of a Schiff base intermediate, which, upon heating to high temperatures (around 250 °C), undergoes thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.orgsynarchive.com This product exists in tautomeric equilibrium with the more predominant 4-quinolinone form. wikipedia.org The use of high-boiling, inert solvents like mineral oil can significantly improve reaction yields. wikipedia.orgnih.gov For the synthesis of an 8-methyl substituted analog, o-toluidine (B26562) would serve as the aniline precursor.
The Knorr quinoline synthesis provides an alternative route, converting a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid (PPA). wikipedia.org The reaction mechanism involves an intramolecular electrophilic aromatic substitution. wikipedia.org Depending on the reaction conditions, particularly the amount of acid used, the Knorr synthesis can sometimes yield 4-hydroxyquinolines as competing products. wikipedia.org
These classical methods, while foundational, often require harsh conditions, such as high temperatures and strong acids, and may result in moderate yields. wikipedia.orgnih.gov
Table 1: Overview of Classical Cyclization Reactions for the Quinolin-4-one Core
| Synthesis Name | Reactants | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Conrad-Limpach | Anilines, β-Ketoesters | High temperature (~250 °C), often in inert solvent | 4-Hydroxyquinolines (4-Quinolones) | wikipedia.orgsynarchive.comnih.gov |
| Knorr Synthesis | β-Ketoanilides | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinolines (can form 4-hydroxyquinolines) | wikipedia.org |
Once the quinoline or quinolin-4-one ring is formed, the subsequent step is the reduction of the pyridine (B92270) ring to yield the 1,2,3,4-tetrahydroquinoline (B108954) scaffold. Catalytic hydrogenation is the most common and atom-efficient method for this transformation. wikipedia.org
This reduction can be achieved using a variety of transition metal catalysts, both precious and base metals. Palladium, particularly on a carbon support (Pd/C), is widely used for the hydrogenation of quinolines to their tetrahydro derivatives. nih.govrsc.org Ruthenium-based catalysts have also proven effective; for instance, a Ru/Al₂O₃ catalyst was used to hydrogenate 8-methylquinoline (B175542) (8-MQL) to 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) (4H-8-MQL) with nearly 100% conversion at 160–180 °C and 7 MPa of hydrogen pressure. rsc.orgresearchgate.net
Other catalytic systems employing nickel, cobalt, rhodium, and iridium have also been developed for this purpose. thieme-connect.comrsc.orgtandfonline.com For example, a heterogeneous cobalt catalyst, generated in situ from Co(OAc)₂ and zinc powder, effectively hydrogenates various quinolines under 30 bar of H₂ pressure. thieme-connect.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be critical to achieving high selectivity and yield, as some catalysts may promote over-reduction of the benzene (B151609) ring or other functional groups. nih.gov Interestingly, studies on 8-methylquinoline hydrogenation have shown competitive adsorption between the reactant and the partially hydrogenated product on the catalyst surface, which can influence the reaction kinetics. rsc.org
Besides direct hydrogenation with H₂ gas, transfer hydrogenation offers a milder alternative, using hydrogen donors like formic acid, Hantzsch esters, or isopropanol (B130326) in the presence of a suitable catalyst. nih.govorganic-chemistry.orgacs.org
Table 2: Selected Catalytic Systems for Quinoline Hydrogenation
| Catalyst System | Substrate Example | Conditions | Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Ru/Al₂O₃ | 8-Methylquinoline | 160-180 °C, 7 MPa H₂, Dioxane | 8-Methyl-1,2,3,4-tetrahydroquinoline | Nearly 100% conversion; hydrogenation occurs first in the N-heterocycle. | rsc.orgresearchgate.net |
| Pd/C | Quinolines | Paraformaldehyde, H₂ | N-Methyl-1,2,3,4-tetrahydroquinolines | One-pot reductive N-methylation and hydrogenation. | rsc.org |
| Co(OAc)₂ / Zn | Quinolines | 100-140 °C, 30 bar H₂, H₂O | 1,2,3,4-Tetrahydroquinolines | Eco-friendly, heterogeneous system using a base metal. | thieme-connect.com |
| Pd/CN | Quinolines | 50 °C, 20 bar H₂ | 1,2,3,4-Tetrahydroquinolines | High activity and stability under mild conditions with a nitrogen-doped carbon support. | rsc.org |
Advanced Synthetic Transformations
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. These advanced strategies often combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool for rapidly building molecular complexity. nih.gov Several MCRs have been adapted for the synthesis of the tetrahydroquinoline framework.
The Povarov reaction , an imino Diels-Alder reaction, is a prominent example. It typically involves the [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene to directly form substituted tetrahydroquinolines. researchgate.net This one-pot, three-component approach is highly efficient for creating diverse libraries of these heterocyclic compounds. researchgate.netresearchgate.net
The Mannich reaction is another MCR that can be employed. A one-pot, three-component condensation involving an aldehyde (like formaldehyde), an amine, and a compound with an acidic proton (in this case, a pre-formed tetrahydroquinoline) can be used to functionalize the scaffold. nih.gov While often used for derivatization, related multicomponent strategies can also build the core ring system itself.
Table 3: Examples of Multicomponent Reactions for Tetrahydroquinoline Synthesis
| Reaction Name | Components | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Povarov Reaction | Aromatic anilines, Aldehydes, Alkenes | Lewis or Brønsted acids (e.g., InCl₃) | [4+2] cycloaddition to directly form the tetrahydroquinoline ring. | researchgate.netchemrxiv.org |
| Biginelli-type Reaction | Dimedone, Urea/Thiourea, Aromatic aldehydes | Molecular iodine | Synthesis of tetrahydroquinazolinones, a related heterocyclic system. | eurjchem.com |
| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | Catalytic HCl, Reflux | N-functionalization of the tetrahydroquinoline scaffold in one pot. | nih.gov |
Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations where the product of one step triggers the subsequent reaction without the need for additional reagents or catalyst changes. nih.gov This approach is highly efficient for constructing complex molecules like tetrahydroquinolin-4-ones from simple precursors. researchgate.net
A common domino strategy involves a reduction followed by a cyclization. nih.gov For instance, a 2-nitrochalcone (B191979) can be converted to a tetrahydroquinoline through a reductive cyclization under catalytic hydrogenation conditions. nih.gov In this sequence, the nitro group is first reduced to an amine, which then undergoes an intramolecular reaction (e.g., Michael addition or reductive amination) to close the ring. The choice of catalyst and solvent is critical to steer the reaction toward the desired tetrahydroquinoline product and prevent the formation of quinoline by-products. nih.gov
Another powerful sequence is the domino Knoevenagel/hetero-Diels-Alder reaction, which can be used to synthesize tetrahydroquinolines from 1,3-dicarbonyl compounds and aminobenzaldehydes. researchgate.net These cascade processes exemplify synthetic elegance by creating multiple chemical bonds and stereocenters in a single, controlled operation.
Table 4: Illustrative Domino/Cascade Reactions for Tetrahydroquinoline Synthesis
| Domino Sequence | Starting Materials | Key Transformation(s) | Outcome | Reference(s) |
|---|---|---|---|---|
| Reduction-Reductive Amination | 2-Nitroarylketones | Catalytic hydrogenation (e.g., 5% Pd/C) reduces nitro group, followed by intramolecular reductive amination. | High yields (93-98%) of substituted tetrahydroquinolines. | nih.gov |
| Reductive Cyclization | 2-Nitrochalcones | Catalytic hydrogenation reduces both the nitro group and the side-chain double bond, followed by cyclization. | Forms tetrahydroquinolines, avoiding quinoline by-products. | nih.gov |
| SNAr-Michael Addition | Fluoronitrobenzenes, Amines, Acrylates | Nucleophilic aromatic substitution (SNAr) followed by an intramolecular Michael addition. | Efficient synthesis of tetrahydroquinolines with yields of 82-97%. | nih.govresearchgate.net |
Electrochemical synthesis is emerging as a green and powerful alternative to conventional chemical methods. By using electrical current to drive redox reactions, it can often avoid the need for harsh chemical oxidants or reductants, operate at room temperature, and offer high selectivity. unimi.it
Methods for the electrochemical synthesis of tetrahydroquinoline derivatives have been developed. One such strategy involves the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a reagent. rsc.org In this process, the quinoline skeleton is reduced at the cathode, and depending on the substitution pattern, it can either undergo hydrogenation to form a tetrahydroquinoline or react with a cyanomethyl radical generated from acetonitrile. rsc.org
Furthermore, electrochemical methods can be used for the functionalization of the quinoline ring. For example, the selective C3-thiolation of quinolines has been achieved in an undivided cell, where an intermediate from the cathodic reduction of the quinoline is intercepted by a thiol. rsc.org While direct electrochemical synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one is not extensively documented, these related transformations highlight the potential of electrosynthesis in this area. The mineralization of quinoline using boron-doped diamond anodes has also been studied, providing insights into its electrochemical degradation pathways. nih.gov
Table 5: Electrochemical Approaches Related to Tetrahydroquinoline Synthesis
| Electrochemical Method | Substrate(s) | Key Process | Product(s) | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Reductive Hydrogenation | Quinolines with bulky C2-substituents, Acetonitrile | Cathodic reduction of quinoline using protons derived from acetonitrile. | Tetrahydroquinoline derivatives | Room temperature, high efficiency, uses acetonitrile as a hydrogen source. | rsc.org |
| Reductive Functionalization | Quinolines, Thiols | Cathodic reduction of quinoline followed by interception with a thiol. | C3-thiolated quinolines | High atom economy, mild conditions, direct C-S bond formation. | rsc.org |
| Di-oxygenation | Activated Dihydroquinolines | Electrochemical oxidation | Highly functionalized tetrahydroquinolines | Avoids harsh chemical oxidants, potential for one-pot procedures. | unimi.it |
Catalytic Methodologies
Catalytic approaches offer efficient and selective pathways to the tetrahydroquinoline core, minimizing waste and often allowing for milder reaction conditions compared to stoichiometric methods. Both metal-based Lewis acids and metal-free organocatalysts have proven effective in constructing this heterocyclic system.
Lewis Acid-Catalyzed Reactions
Lewis acid catalysis is a cornerstone in the synthesis of tetrahydroquinolines, often employed to facilitate intramolecular cyclization reactions. These catalysts activate substrates, enabling ring closure through processes like Friedel-Crafts reactions or intramolecular redox sequences. chemrxiv.orgnih.gov
One notable approach involves an efficient 1,5-hydride shift followed by a ring closure sequence to prepare polycyclic tetrahydroquinolines. nih.gov In these reactions, various Lewis acids have been screened, with Gadolinium triflate (Gd(OTf)₃) being identified as a particularly effective catalyst, showing superiority over other common Lewis acids such as scandium triflate. nih.gov Another strategy employs copper(II) chloride (CuCl₂) to catalyze a one-pot reaction between N-methyl-N-alkylanilines and vinyl ethers, forming the tetrahydroquinoline skeleton. researchgate.net These methods highlight the utility of Lewis acids in promoting the key bond-forming events required for the synthesis of the core structure.
Table 1: Comparison of Lewis Acids in Tetrahydroquinoline Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Gadolinium triflate (Gd(OTf)₃) | Intramolecular 1,5-hydride shift, ring closure | Superior performance compared to other Lewis acids for forming polycyclic THQs. | nih.gov |
| Copper(II) chloride (CuCl₂) | One-pot reaction with N-alkylanilines and vinyl ethers | Facilitates the formation of the THQ skeleton in a single step. | researchgate.net |
| Indium(III) catalysts | Tandem cyclopropane (B1198618) ring-opening/Friedel–Crafts alkylation | Efficiently produces hydropyrido[1,2-α]indole-6(7H)-ones. | chemrxiv.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of tetrahydroquinolines, with a particular strength in producing asymmetric derivatives. thieme-connect.comresearchgate.net These small, chiral organic molecules can catalyze transformations with high efficiency and stereoselectivity through various activation modes, including aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and hydrogen-bonding catalysis. thieme-connect.comresearchgate.net
A prominent organocatalytic method is the asymmetric Povarov reaction, a type of aza-Diels-Alder reaction, which is widely used for constructing the tetrahydroquinoline ring system. thieme-connect.com For instance, an efficient and highly enantioselective synthesis of 2,3,4-trisubstituted tetrahydroquinolines has been achieved through a cascade aza-Michael-Michael reaction, yielding products with excellent yields and high stereoselectivities. nih.gov Similarly, the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, catalyzed by chiral organocatalysts, provides access to tetrahydroquinolines with three contiguous stereocenters. nih.govacs.org These approaches exemplify the principles of green chemistry by offering high atom economy and avoiding the use of heavy metals. researchgate.net
Stereoselective and Regioselective Synthesis Strategies
The biological activity of tetrahydroquinoline derivatives is often dependent on their specific stereochemistry and substitution pattern. Consequently, the development of stereoselective and regioselective synthetic methods is of paramount importance.
Organocatalysis has been particularly successful in achieving high levels of stereocontrol. For example, a novel organocatalytic asymmetric aza-Michael-IED/HAD cascade reaction has been developed to produce tetrahydropyranoquinoline derivatives, controlling four stereogenic centers with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). researchgate.net Another strategy utilizes a chiral phosphoramide (B1221513) catalyst for an asymmetric [4+2] cycloaddition, affording chiral tetrahydroquinolines with good enantioselectivities (up to 93:7 er) and excellent diastereoselectivities (>95:5 dr). researchgate.net These methods rely on the ability of the chiral catalyst to create a specific three-dimensional environment that directs the approach of the reactants.
Regioselectivity, the control of which constitutional isomer is formed, is also a critical challenge. A highly selective deprotonation-functionalization reaction has been developed to modify tetrahydroquinolines exclusively at the C4-position. chemrxiv.org This method uses organolithium reagents in combination with specific phosphoramide ligands like trispyrrolidinephosphoramide (TPPA) to generate a separated ion pair, which bypasses the typical directing effects of functional groups on the substrate, leading to high regioselectivity for the benzylic C4-position. chemrxiv.org
Table 2: Examples of Stereoselective and Regioselective Syntheses
| Reaction Type | Catalyst/Reagent | Selectivity Achieved | Key Outcome | Reference |
|---|---|---|---|---|
| Aza-Michael-IED/HAD Cascade | Organocatalyst | Diastereo- and Enantioselective | Control of four stereogenic centers (>99:1 dr, >99% ee). | researchgate.net |
| [4+2] Annulation | Base-mediated | Diastereoselective | Highly diastereoselective synthesis of 4-aryl-substituted THQs (>20:1 dr). | frontiersin.org |
| Asymmetric [4+2] Cycloaddition | Chiral Phosphoramide | Enantio- and Diastereoselective | Good enantioselectivity (up to 93:7 er) and excellent diastereoselectivity (>95:5 dr). | researchgate.net |
| Deprotonation-Functionalization | t-BuLi / TPPA | Regioselective | Exclusive functionalization at the C4-position of the THQ ring. | chemrxiv.org |
Derivatization and Functionalization Strategies for Novel Analogs
The synthesis of novel analogs of this compound often involves the derivatization of the core structure. These strategies allow for the rapid generation of a library of compounds from a common intermediate, which is essential for structure-activity relationship studies.
A powerful strategy for derivatization is the direct C-H functionalization at the 4-position of the tetrahydroquinoline ring. chemrxiv.org This has been achieved through a deprotonation-alkylation protocol using organolithiums and phosphoramide ligands, allowing for the introduction of various primary and secondary alkyl groups. chemrxiv.org Furthermore, a Negishi cross-coupling protocol has been developed to introduce a range of aromatic groups at the same position. chemrxiv.org
Other functionalization approaches include the inverse-electron-demand aza-Diels-Alder reaction, which has been used to synthesize highly functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds. nih.gov Additionally, transformations of substituents on the quinoline ring prior to or after its reduction can yield diverse analogs. For example, a synthesized quinoline ester was successfully reduced to a tetrahydroquinoline while preserving the aromatic benzene ring, and the ester group itself was further transformed into an aldehyde or an alcohol. acs.org The synthesis of 8-methyltetrahydroquinoline derivatives has been accomplished via a general procedure involving the reaction of a substituted quinoline with magnesium and an alkyl bromide in the presence of a nickel catalyst. figshare.com
Table 3: Derivatization and Functionalization Reactions
| Reaction | Position Targeted | New Functional Groups/Analogs | Reference |
|---|---|---|---|
| Deprotonation-Alkylation | C4 | Primary and secondary alkyl groups | chemrxiv.org |
| Negishi Cross-Coupling | C4 | Aromatic halides | chemrxiv.org |
| Inverse-Electron-Demand Aza-Diels-Alder | C2, C3, C4 | Indole scaffolds, various substituents | nih.gov |
| Catalytic Hydrogenation | Quinoline Ring | Tetrahydroquinoline core from quinoline precursor | acs.org |
| Nickel-Catalyzed Alkylation | C2, C4 | Alkyl groups | figshare.com |
| Fluorine-Amine Exchange | C8 | Amino groups from fluoro-substituted precursors | nih.gov |
Mechanistic Investigations of Reactions Involving 8 Methyl 1,2,3,4 Tetrahydroquinolin 4 One
Reaction Pathway Elucidation for Core Formation
The synthesis of the tetrahydroquinoline core, the foundational structure of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one, can be achieved through various strategic reactions. Each pathway possesses a distinct mechanism that dictates its efficiency and applicability.
Electrochemical methods offer a green and efficient alternative for synthesizing tetrahydroquinoline derivatives. bohrium.comrsc.orgresearchgate.net These processes utilize electricity as a "traceless" oxidant, often under mild conditions. rsc.org
A common electrosynthetic approach involves the oxidation of a cyclic ether to form an enol ether, which then participates in an aza-Diels-Alder [4+2] cycloaddition with an imine. researchgate.net The general mechanism, applicable to the formation of substituted tetrahydroquinolines, proceeds as follows:
Anodic Oxidation: In an undivided cell under constant current, a mediator (e.g., NaI) facilitates the oxidation at the anode. bohrium.comresearchgate.net For instance, iodide is oxidized to an iodine radical.
Enol Ether Formation: The oxidized species abstracts a hydrogen atom from a cyclic ether (like tetrahydrofuran), leading to the formation of a radical. Further oxidation and deprotonation generate a reactive enol ether. researchgate.net
Cycloaddition: The electrochemically generated enol ether acts as a dienophile and reacts with an imine (formed from an aniline (B41778) and an aldehyde) in a [4+2] cycloaddition to form the tetrahydroquinoline ring. researchgate.net
Final Product: Subsequent steps lead to the final, stable tetrahydroquinoline product.
This method avoids the need for harsh chemical oxidants and can be applied to a wide range of imines, making it a versatile tool for generating libraries of tetrahydroquinoline derivatives. researchgate.netrsc.org
The Povarov reaction is a powerful multicomponent reaction for constructing the tetrahydroquinoline skeleton. researchgate.neteurekaselect.com While initially conceptualized as a concerted pericyclic reaction, extensive mechanistic studies, including theoretical DFT analysis, have demonstrated that the Lewis acid-catalyzed variant proceeds through a stepwise cationic pathway. researchgate.netnih.gov This has led to the clarification that labeling this reaction as a true imino Diels-Alder is often incorrect. researchgate.netnih.gov
The accepted mechanism is a domino reaction involving two key stages: researchgate.netnih.gov
Mannich-type Addition: The reaction is initiated by the acid-catalyzed condensation of an aromatic amine (e.g., o-toluidine (B26562), a precursor for the 8-methyl group) and an aldehyde to form an iminium ion. This electrophilic iminium ion then reacts with an activated alkene (the dienophile) in a nucleophilic addition. This step forms a key Mannich-type adduct, a carbocationic intermediate. researchgate.netnih.gov
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts type): The carbocationic intermediate is then trapped by the electron-rich aromatic ring of the aniline moiety through an intramolecular electrophilic attack. This cyclization step, a form of Friedel-Crafts alkylation, forges the second carbon-carbon bond and completes the six-membered heterocyclic ring. Subsequent deprotonation re-aromatizes the system, yielding the final tetrahydroquinoline product. nih.gov
The choice of Lewis acid catalyst (e.g., InCl₃, BF₃·OEt₂) is critical, as it enhances the electrophilicity of the iminium ion, facilitating the reaction which does not proceed in the absence of a catalyst. researchgate.netnih.gov
| Step | Description | Key Intermediates | Role of Catalyst |
|---|---|---|---|
| 1 | Formation of Iminium Ion | Schiff Base, Iminium Ion | Activates the aldehyde/imine component |
| 2 | Mannich-type Addition | Carbocationic Adduct | Enhances electrophilicity of the iminium ion |
| 3 | Intramolecular Cyclization | Cyclized Cationic Intermediate | Not directly involved, but enables prior steps |
| 4 | Deprotonation/Rearomatization | Final Tetrahydroquinoline Product | - |
The imino Diels-Alder reaction is a type of hetero-Diels-Alder reaction where an imine acts as the dienophile, reacting with a conjugated diene to form a tetrahydropyridine (B1245486) ring system. wikipedia.orgorganic-chemistry.org In the context of tetrahydroquinoline synthesis, this involves an aza-diene (an imine with an adjacent double bond) reacting with a dienophile.
The mechanism is a [4+2] cycloaddition, which is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. wikipedia.orgyoutube.com The key features are:
Concerted Bond Formation: Two new sigma bonds are formed simultaneously as the pi electrons of the aza-diene and the dienophile reorganize. wikipedia.org
Orbital Symmetry: The reaction is thermally allowed due to the constructive overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgyoutube.com Typically, for inverse-electron-demand variants used in heterocycle synthesis, the reaction involves the HOMO of the dienophile and the LUMO of the aza-diene. nih.gov
Stereospecificity: The stereochemistry of the reactants is retained in the product, a hallmark of concerted reactions. masterorganicchemistry.com
While the Povarov reaction is often mislabeled as such, true imino Diels-Alder reactions provide a valid pathway to nitrogen-containing heterocycles. For example, some electrosynthetic routes are proposed to proceed via a genuine aza-Diels-Alder cycloaddition. researchgate.net The distinction lies in whether the reaction is a concerted pericyclic process or a stepwise ionic one. researchgate.netnih.gov
Intramolecular cyclizations are fundamental to the synthesis of many heterocyclic cores. Though more commonly associated with tetrahydroisoquinolines, the principles of the Pictet-Spengler and Bischler-Napieralski reactions are illustrative of intramolecular electrophilic aromatic substitution pathways relevant to fused heterocycles.
Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com The mechanism proceeds via the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate, which then rearranges and deprotonates to yield the final product. wikipedia.orgresearchgate.net The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org
Bischler–Napieralski Reaction: This reaction synthesizes 3,4-dihydroisoquinolines by the cyclization of β-arylethylamides in the presence of a strong dehydrating agent like POCl₃ or P₂O₅. organic-chemistry.orgwikipedia.org Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen's elimination. wikipedia.org The most widely accepted pathway involves a nitrilium ion intermediate. organic-chemistry.orgwikipedia.orgslideshare.net The amide oxygen is converted into a good leaving group by the acidic agent (e.g., forming an imidoyl phosphate (B84403) with POCl₃). Elimination of this group generates a highly electrophilic nitrilium ion, which then undergoes intramolecular electrophilic aromatic substitution to close the ring, followed by deprotonation. organic-chemistry.orgjk-sci.com
| Reaction | Starting Material | Key Intermediate | Catalyst/Reagent | Typical Product |
|---|---|---|---|---|
| Pictet–Spengler | β-Arylethylamine + Aldehyde/Ketone | Iminium Ion | Protic or Lewis Acid | Tetrahydroisoquinoline wikipedia.org |
| Bischler–Napieralski | β-Arylethylamide | Nitrilium Ion | Dehydrating Agent (e.g., POCl₃) | Dihydroisoquinoline wikipedia.org |
Fragmentation Mechanisms in Analytical Techniques
Mass spectrometry is a critical tool for the structural elucidation of compounds like this compound. The fragmentation patterns observed are governed by the structure of the molecule, particularly the stability of the resulting ions and neutral losses. For methyl-substituted tetrahydroquinolines, the fragmentation is predictable and informative. cdnsciencepub.com
The mass spectrum of 8-methyl-THQ has been studied, revealing characteristic fragmentation pathways. researchgate.net Based on studies of the parent tetrahydroquinoline and its methylated analogues, the primary fragmentation mechanisms include: cdnsciencepub.com
Loss of a Methyl Radical (M-15): A very common fragmentation for methyl-substituted aromatic compounds. For 8-methyl-tetrahydroquinoline, this would involve the loss of the C8-methyl group, leading to a prominent peak at M-15. In 2- and 4-methyltetrahydroquinolines, this loss results in an intense base peak. cdnsciencepub.com
Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom, typically from a position alpha to the nitrogen or from the benzylic position, is a common initial fragmentation step. cdnsciencepub.com
Retro-Diels-Alder (RDA) Reaction: The saturated heterocyclic ring can undergo a retro-Diels-Alder cleavage. This involves the breaking of two bonds in the ring, leading to the expulsion of a neutral molecule (e.g., ethene). This type of fragmentation is characteristic of cyclohexene-like structures and helps to identify the core ring system.
Further Fragmentation: The initial fragment ions, such as the M-15 ion, can undergo further fragmentation, for instance, by losing hydrogen atoms or other small neutral molecules. cdnsciencepub.com For 3-methyltetrahydroquinoline, a characteristic loss of 29 mass units (an ethyl radical) is observed. cdnsciencepub.com
These fragmentation pathways provide a unique fingerprint that allows for the confident identification of the this compound structure and differentiation from its isomers. cdnsciencepub.comnih.gov
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR Analysis
Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR data for 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one are not available in surveyed scientific literature. Such analyses would be crucial for identifying the chemical environment of each hydrogen and carbon atom in the molecule, including characteristic shifts for the aromatic protons, the methylene (B1212753) groups in the heterocyclic ring, and the methyl substituent.
Mass Spectrometry (MS) Applications in Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. While experimental mass spectra for this compound are not documented in the searched literature, predicted collision cross-section (CCS) data provide theoretical information for various adducts of the molecule. nih.gov These predicted values are calculated for the molecule's interaction with different ions in the gas phase. nih.gov
The monoisotopic mass of this compound is calculated to be 161.08406 Da. nih.gov Predicted CCS values, which relate to the ion's shape and size, have been computed for several adducts using the CCSbase model. nih.gov
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09134 | 132.4 |
| [M+Na]⁺ | 184.07328 | 140.5 |
| [M-H]⁻ | 160.07678 | 134.2 |
| [M+NH₄]⁺ | 179.11788 | 152.4 |
| [M+K]⁺ | 200.04722 | 136.9 |
| [M+H-H₂O]⁺ | 144.08132 | 126.3 |
| [M+HCOO]⁻ | 206.08226 | 151.3 |
| [M]⁺ | 161.08351 | 128.7 |
Data sourced from PubChemLite. nih.gov
Vibrational Spectroscopy (Infrared, IR) in Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. For this compound, characteristic absorption bands would be expected for the C=O (ketone) stretch, N-H (secondary amine) stretch, C-N stretching, and vibrations associated with the aromatic ring. However, specific experimental IR spectral data for this compound are not found in the reviewed literature.
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum can provide information about conjugated systems. For this compound, absorption bands related to the π-π* transitions of the aromatic ring system would be anticipated. A review of scientific databases indicates that no specific experimental UV-Vis absorption spectra have been published for this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. There are no published reports of the single-crystal X-ray diffraction analysis of this compound in the surveyed literature. Such a study would be required to unequivocally confirm its solid-state conformation and packing.
Table of Mentioned Compounds
| Compound Name |
|---|
Chromatographic Techniques for Purity Assessment and Isolation
The purity and isolation of this compound, a compound of interest in synthetic and medicinal chemistry, relies on a variety of chromatographic techniques. These methods are essential for monitoring reaction progress, ensuring the purity of the final product, and for the separation of the target compound from starting materials, byproducts, and other impurities. The selection of a specific chromatographic technique depends on the scale of the separation, the desired purity level, and the physicochemical properties of the compound and its contaminants.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound. While specific HPLC methods for this exact compound are not extensively detailed in the public domain, methods developed for structurally similar 2-substituted quinolines can be adapted. researchgate.net A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks.
A typical HPLC setup for a related quinoline (B57606) derivative might employ a C18 column and a gradient elution system. For instance, a linear gradient starting with a high concentration of an aqueous buffer (e.g., sodium phosphate) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) allows for the separation of compounds with a range of polarities. researchgate.net Detection is commonly achieved using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing additional information about the purity of the eluted peaks.
Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Quinoline
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | A: 10⁻³ M Sodium Phosphate (B84403) Buffer (pH 5.2)B: Acetonitrile (ACN) |
| Gradient | 0-4 min: 25% B23 min: 80% B28 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) |
| Internal Standard | Propylparaben |
This table is illustrative and based on methods for related quinolines. researchgate.net
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the purity assessment of volatile and thermally stable compounds like this compound. A method developed for the determination of quinoline in various matrices can serve as a foundational approach. The sample, dissolved in a suitable solvent such as toluene, is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.
The temperature of the GC oven is a critical parameter that is often programmed to increase over time, allowing for the elution of compounds with different boiling points. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. Mass spectrometry provides further confirmation of the compound's identity and can be used to quantify its presence.
Table 2: Representative GC-MS Conditions for Quinoline Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial Temp: 60 °C, hold for 1 minRamp: 20 °C/min to 260 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Retention Time (Quinoline) | ~6.6 min |
This table is representative and based on a method for quinoline.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable eluent (mobile phase). As the eluent ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized as distinct spots, and the retention factor (Rf) for each spot can be calculated.
For the isolation and purification of this compound on a larger scale, column chromatography is the method of choice. mdpi.com This technique operates on the same principles as TLC but is performed in a vertical glass column packed with a stationary phase, such as silica gel. mdpi.commdpi.com The crude product is loaded onto the top of the column, and the eluent is passed through the column to separate the components. Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis, are combined.
Table 3: Typical Column Chromatography Parameters for Quinolinone Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 40–60 μm) |
| Eluent | A single solvent (e.g., Chloroform) or a gradient of solvents (e.g., methanol (B129727) in dichloromethane) |
| Fraction Collection | Fractions are collected and analyzed by TLC |
| Purity Check | TLC, HPLC, or GC-MS |
This table is based on general procedures for related quinolinone derivatives. mdpi.commdpi.com
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one. These calculations provide a detailed understanding of the molecule's geometry, electronic landscape, and energetic profile.
Molecular Geometry Optimization and Conformation Analysis
The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation on the potential energy surface. For derivatives of the closely related 2,3-dihydroquinolin-4(1H)-one nucleus, computational studies have successfully predicted their molecular geometries. nih.gov These studies confirm that the optimized geometries represent true minima, as indicated by the absence of imaginary vibrational frequencies. researchgate.net
Table 1: Predicted Molecular Properties of this compound (Note: These are predicted values from computational databases and may not be from specific peer-reviewed studies.)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11NO | PubChem uni.lu |
| Monoisotopic Mass | 161.08406 Da | PubChem uni.lu |
| XlogP (predicted) | 1.8 | PubChem uni.lu |
Electronic Structure Determination (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability.
For related dihydroquinolin-4(1H)-one derivatives, DFT calculations have been used to determine these electronic parameters. nih.gov For instance, a study on similar structures revealed a HOMO-LUMO gap of around 3.08 eV, indicating significant chemical reactivity. researchgate.net Visualizations of these orbitals show the distribution of electron density. In many quinoline (B57606) derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's localization can vary depending on the substituents. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another critical tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In MEP maps, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). For related compounds, the negative potential is often located around the carbonyl oxygen and the aromatic ring, while the positive potential is found near the hydrogen atoms, particularly the N-H proton. mdpi.combhu.ac.in
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules. nih.govresearchgate.net This approach allows for the calculation of parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, which are fundamental for the structural elucidation of compounds like this compound.
The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net Using this optimized structure, calculations are performed to predict spectroscopic data. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C atoms. imist.maresearchgate.net These theoretical values are then compared to experimental spectra to confirm the molecular structure. Studies on related compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have shown good agreement between the computed and experimental chemical shifts. researchgate.net
Similarly, DFT calculations can predict vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better match with experimental FTIR and Raman spectra. nih.govresearchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and bonds within the molecule. researchgate.net
| Spectrum Type | Parameter | Predicted Value (DFT/GIAO) | Experimental Value | Reference |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | 6.1 - 9.1 | 6.8 - 8.3 | researchgate.net |
| ¹³C NMR | Chemical Shift (ppm) | 129 - 175 | 117 - 165 | researchgate.net |
| FTIR | Vibrational Frequency (cm⁻¹) | Scaled theoretical wavenumbers | Recorded solid-phase spectrum | nih.gov |
Chemical Reactivity and Transformation of 8 Methyl 1,2,3,4 Tetrahydroquinolin 4 One
Electrophilic and Nucleophilic Reactivity Profiles
The electronic landscape of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one is characterized by distinct regions of high and low electron density, defining its electrophilic and nucleophilic centers.
Nucleophilic Sites:
Nitrogen (N-1): The secondary amine nitrogen is a primary nucleophilic center due to the lone pair of electrons. It readily reacts with electrophiles such as alkyl halides and acylating agents.
α-Carbons (C-3 and C-5): The protons on the carbon atoms adjacent to the carbonyl group (C-3) and the aromatic ring (C-5) can be abstracted by a base to form enolates or related carbanions. These intermediates are potent nucleophiles.
Aromatic Ring: The benzene (B151609) ring, activated by the amino group and the methyl group, is susceptible to electrophilic attack.
Electrophilic Sites:
Carbonyl Carbon (C-4): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond and is a prime target for nucleophilic attack.
Aromatic Ring Protons: While the ring is generally nucleophilic, its protons can be abstracted by strong organometallic bases, creating a site for subsequent functionalization. chemrxiv.org
Oxidation and Reduction Pathways
The tetrahydroquinolinone core can be modified through both oxidation and reduction, leading to a range of structurally different molecules.
Reduction: The most common reduction reaction involves the carbonyl group at the C-4 position. This ketone can be selectively reduced to a secondary alcohol, yielding 8-methyl-1,2,3,4-tetrahydroquinolin-4-ol. This transformation can be achieved using various reducing agents.
Oxidation: Oxidation reactions can be more complex. While the secondary amine can be oxidized, a more common pathway involves the dehydrogenation of the heterocyclic ring to form the corresponding quinolinone or quinoline (B57606) derivative. The presence of the methyl group on the aromatic ring can also be a site for oxidation under harsh conditions. Studies on related methyl-substituted quinolines have shown that vanadium complexes can catalyze the oxidation of hydrocarbons, suggesting that the alkyl side chain and the saturated portion of the heterocyclic ring could be susceptible to oxidation. mdpi.com
Substitution and Addition Reactions
The compound readily undergoes both substitution and addition reactions at its various functional groups.
Nucleophilic Addition to the Carbonyl Group: The electrophilic C-4 carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents (Grignard, organolithium), cyanide, and ylides (in Wittig-type reactions), leading to the formation of tertiary alcohols or alkenes at this position.
Electrophilic Aromatic Substitution: The aromatic portion of the molecule can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the activating, ortho,para-directing amino group and the ortho,para-directing methyl group.
N-Substitution: The nucleophilic nitrogen atom can be alkylated or acylated. N-alkylation can be achieved with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides.
Derivatization Reactions at Specific Positions
The ability to selectively introduce functional groups at specific positions is crucial for creating derivatives with tailored properties.
Position C-2: Derivatization at the C-2 position can be achieved through a one-pot tandem approach starting from the corresponding 8-methylquinoline (B175542). informahealthcare.com
Position C-3: Functionalization at the C-3 position, alpha to the carbonyl, can be accomplished via enolate chemistry. Deprotonation with a suitable base generates a nucleophilic enolate that can react with various electrophiles.
Position C-4 (Carbonyl): As previously mentioned, the carbonyl group can be converted to an alcohol or an alkene. It can also be transformed into other functional groups, such as a hydrazone by reaction with hydrazine. researchgate.net
Aromatic Ring: Selective functionalization of the aromatic ring is governed by the directing effects of the existing substituents.
Studies on Regioselectivity and Chemoselectivity
Controlling the site of reaction is a key challenge and a subject of study in the chemistry of such polyfunctional molecules.
Regioselectivity: In electrophilic aromatic substitution, the substitution pattern is dictated by the combined directing effects of the amino and methyl groups. The positions ortho and para to these activating groups are the most likely sites of reaction. Theoretical studies on similar heterocyclic systems have been used to predict the regioselectivity of electrophilic attack. researchgate.net For instance, in the alkylation of related hydroxy-thioxo-quinolines, the site of methylation (S-, O-, or N-alkylation) was found to be dependent on the reaction conditions, demonstrating the importance of controlling regioselectivity. mdpi.com
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with an electrophile, it is possible to selectively target either the nitrogen atom or the aromatic ring by carefully choosing the reagent and reaction conditions. Similarly, the reduction of the carbonyl group can often be achieved without affecting the aromatic ring. Research on the functionalization of tetrahydroquinolines highlights the development of selective reactions, such as the deprotonation and subsequent functionalization at the 4-position. chemrxiv.org
Interactive Data Table: Summary of Potential Reactions
| Position | Reaction Type | Reagents/Conditions | Potential Product(s) |
| N-1 | Alkylation | Alkyl halide, Base | N-Alkyl-8-methyl-1,2,3,4-tetrahydroquinolin-4-one |
| N-1 | Acylation | Acyl chloride, Base | N-Acyl-8-methyl-1,2,3,4-tetrahydroquinolin-4-one |
| C-3 | Alkylation | Base, Alkyl halide | 3-Alkyl-8-methyl-1,2,3,4-tetrahydroquinolin-4-one |
| C-4 (C=O) | Reduction | NaBH₄, LiAlH₄ | 8-Methyl-1,2,3,4-tetrahydroquinolin-4-ol |
| C-4 (C=O) | Grignard Reaction | RMgX, then H₃O⁺ | 4-Alkyl-8-methyl-1,2,3,4-tetrahydroquinolin-4-ol |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-8-methyl-1,2,3,4-tetrahydroquinolin-4-one |
Academic Research Applications and Horizons
Utility as a Synthon in Complex Molecule Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established and important structural motif in a vast number of biologically active compounds and natural products. nih.gov Consequently, a multitude of synthetic strategies have been developed for their preparation. nih.gov Domino reactions, also known as tandem or cascade reactions, have proven to be particularly effective for creating tetrahydroquinolines with diverse substitution patterns. nih.gov These methods are prized for their efficiency, high atom economy, and their ability to construct complex molecules from simple starting materials in a single operation. nih.gov
The synthesis of the broader class of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones often involves domino reactions that can be initiated by various means, including: nih.gov
Reduction or oxidation followed by cyclization nih.gov
SNAr-terminated sequences nih.gov
Acid-catalyzed ring closures or rearrangements nih.gov
High-temperature cyclizations nih.gov
Metal-promoted processes nih.gov
For instance, one efficient domino reaction to produce tetrahydroquinolines involves the conversion of 2-nitroarylketones and aldehydes through a reduction-reductive amination strategy using a 5% Pd/C catalyst. nih.gov Another approach is a metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion, which provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com The development of environmentally friendly methods, such as an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) that produces water as the only byproduct, further enhances the utility of these synthons. organic-chemistry.org
Aza-Diels-Alder reactions are also employed for the synthesis of tetrahydroquinoline derivatives. For example, 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones can be synthesized via a one-pot multicomponent aza-Diels-Alder reaction between N-arylimines and N-vinyl-2-pyrrolidinone, catalyzed by Sm(III) nitrate. researchgate.net
The table below summarizes some of the domino reaction strategies applicable to the synthesis of the tetrahydroquinoline scaffold.
| Reaction Type | Key Features | Reference |
| Reduction-Reductive Amination | Starts with 2-nitroarylketones/aldehydes; uses Pd/C catalyst. | nih.gov |
| SNAr-Terminated Sequence | Involves intermolecular SN2 reaction followed by intramolecular SNAr displacement. | nih.gov |
| Metal-Mediated Heterocyclization | Utilizes an iron-nitrene complex for C-H insertion. | nih.govmdpi.com |
| Iridium-Catalyzed Cyclization | Environmentally friendly; produces water as the sole byproduct. | organic-chemistry.org |
| Aza-Diels-Alder Reaction | Multi-component reaction catalyzed by Sm(III) nitrate. | researchgate.net |
Exploration as a Scaffold in Medicinal Chemistry Research
The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceutical agents with a wide range of biological activities. nih.govproquest.com This has led to extensive research into its derivatives for the development of new therapeutic agents. nih.govrsc.org
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of the lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, with some compounds showing significant cytotoxicity against various human cancer cell lines. acs.org The tetrahydroquinoline scaffold has also been explored for the development of mTOR inhibitors for the treatment of lung cancer. tandfonline.com
The biological importance of this scaffold is further highlighted by its presence in drugs such as nicainoprol (B1678734) (an antiarrhythmic), oxamniquine (B1677833) (a schistosomicide), and virantmycin (B1221671) (an antiviral and antifungal antibiotic). nih.govmdpi.com Furthermore, certain tetrahydroquinoline derivatives are under investigation for the treatment of HIV, to slow the onset of Alzheimer's disease, and as antimalarial agents. nih.govmdpi.com The diverse biological activities of this class of compounds also include anticancer, anti-inflammatory, anti-diabetic, and antioxidant effects. proquest.com
The following table details some of the therapeutic targets and biological activities associated with the 1,2,3,4-tetrahydroquinoline scaffold.
| Therapeutic Target/Biological Activity | Example/Context | Reference(s) |
| NF-κB Inhibition | Inhibition of LPS-induced transcriptional activity and cytotoxicity in cancer cells. | acs.org |
| mTOR Inhibition | Potential treatment for lung cancer. | tandfonline.com |
| Antiarrhythmic | Nicainoprol is a known antiarrhythmic drug. | nih.govmdpi.com |
| Schistosomicidal | Oxamniquine is used to treat schistosomiasis. | nih.govmdpi.com |
| Antiviral/Antifungal | Virantmycin exhibits both antiviral and antifungal properties. | nih.govmdpi.com |
| HIV Treatment | Under evaluation for use in HIV therapy. | nih.govmdpi.com |
| Alzheimer's Disease | Being investigated as an agent to slow disease onset. | nih.govmdpi.com |
| Antimalarial | Currently undergoing testing as a potential antimalarial agent. | nih.govmdpi.com |
| Anticancer | A wide range of derivatives show anticancer properties. | proquest.com |
| Anti-inflammatory | A noted biological activity of this scaffold. | proquest.com |
Relevance in Agrochemical Development Research
The 1,2,3,4-tetrahydroquinoline derivatives are recognized as a significant class of compounds not only in the pharmaceutical sector but also in the agrochemical industry. proquest.com The structural features that confer potent biological activity in a medicinal context can often be translated into applications for crop protection and management. The development of new agrochemicals is a continuous effort to find more effective and selective agents with improved environmental profiles.
The rich and varied biological activities of 1,2,3,4-tetrahydroquinoline derivatives, such as antifungal and herbicidal properties, make them attractive candidates for agrochemical research. nih.govmdpi.com For instance, the antiviral and antifungal properties of virantmycin suggest that similar structures could be developed to protect crops from fungal pathogens. nih.govmdpi.com The exploration of this chemical space could lead to the discovery of novel herbicides, fungicides, or insecticides.
Investigation in Materials Science for Advanced Properties (e.g., optical properties)
The application of 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) extends into the realm of materials science, particularly in the development of novel catalytic systems. Research has been conducted on the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with fullerene C60 immobilized on a cotton thread. researchgate.net This setup was used to study the photocatalytic dehydro-dimerization of the tetrahydroquinoline. researchgate.net Such heterogeneous catalysis by fullerene C60 demonstrates a potential application in developing new materials and methods for chemical transformations, which is a significant area of interest in materials science. researchgate.net The ability to use a solid-supported catalyst that can be easily removed after the reaction is a key advantage in creating more sustainable and efficient chemical processes. researchgate.net
Contributions to Green Chemistry Methodologies
The synthesis of 1,2,3,4-tetrahydroquinolines has been a fertile ground for the application and development of green chemistry principles. Domino reactions, which are often used to construct the tetrahydroquinoline core, are inherently green as they reduce the number of synthetic steps, minimize the isolation of intermediates, and often lead to higher yields and better atom economy. nih.gov
Several environmentally friendly methods for the synthesis of tetrahydroquinolines have been reported. One such method is an iridium-catalyzed direct cyclization that uses 1,3-propanediol and produces only water as a byproduct. organic-chemistry.org Another approach involves the use of unsupported nanoporous gold (AuNPore) as a catalyst with organosilane and water as a hydrogen source for the highly efficient and regioselective hydrogenation of quinoline (B57606) derivatives. organic-chemistry.org This catalyst can be easily recovered and reused without losing its activity. organic-chemistry.org Furthermore, a ligand- and base-free silver-catalyzed reduction of quinolines provides a facile and environmentally friendly route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature. organic-chemistry.org The use of aluminum chloride in water has also been shown to be an effective and greener method for the synthesis of 1,2,3,4-tetrahydroquinolines via a cyclocondensation reaction. researchgate.net
The table below highlights some of the green chemistry approaches for the synthesis of tetrahydroquinolines.
| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantage | Reference |
| Domino Reactions | Various | Various | High atom economy, reduced waste | nih.gov |
| Iridium-Catalyzed Cyclization | Iridium catalyst | Not specified | Water as the only byproduct | organic-chemistry.org |
| Nanoporous Gold Catalysis | AuNPore | Not specified | Reusable catalyst | organic-chemistry.org |
| Silver-Catalyzed Reduction | Silver catalyst | Not specified | Ligand- and base-free, room temperature | organic-chemistry.org |
| Lewis Acid Catalysis in Water | Aluminum chloride | Water | Inexpensive, non-toxic catalyst, green solvent | researchgate.net |
Structure Activity Relationship Sar Studies for Derivatives
Methodological Frameworks for SAR Analysis
The investigation of SAR for quinolinone derivatives is supported by robust methodological frameworks that integrate computational and experimental data. These frameworks are essential for rationalizing the link between chemical structure and a compound's inherent properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activities. For quinolinone and quinoline (B57606) derivatives, QSAR studies often involve the calculation of various molecular descriptors, including electronic, hydrophobic, and global reactivity parameters, using methods like Density Functional Theory (DFT). acarindex.com These models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov For instance, a QSAR equation derived for a set of compounds can reveal that descriptors like MATS1v, GATS6m, and HATS7u negatively influence activity, meaning an increase in their values leads to decreased compound activity. researchgate.net The reliability of QSAR models is often assessed by defining an "applicability domain" (AD), for which methods like the William diagram are used to identify outliers and ensure accurate predictions. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for molecular interaction. For quinolone analogues, 3D-pharmacophore models have been developed to classify compounds based on potency. nih.gov A typical model might identify features like hydrogen bond acceptors (HBA) and aromatic rings (RA) as crucial structural requirements for a molecule's function. nih.gov These models serve as effective in silico filters for virtual screening to select potentially active molecules from large compound libraries. nih.gov
Molecular Docking and Dynamics: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how quinolinone derivatives might interact with molecular targets. nih.gov This technique helps to supplement findings from QSAR studies by providing a visual and energetic representation of the binding mode. nih.gov Computer-Aided Drug Design (CADD) techniques, including molecular docking, are advantageous for reducing the time and costs associated with synthesis and biological evaluations. nih.gov
Other Computational and Analytical Techniques:
Linear Discriminant Analysis (LDA): This statistical method has been used to create classification models for quinolone compounds, separating them into higher and lower activity groups with a notable degree of accuracy for test sets. nih.gov
Density Functional Theory (DFT): DFT calculations are employed to determine optimized molecular structures and quantum chemical descriptors for QSAR studies, such as frontier molecular orbital energies (HOMO and LUMO), dipole moment, and molecular hardness/softness. acarindex.comresearchgate.net
Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming the structure of reaction products, such as adducts formed during reactivity studies, which is essential for understanding substituent effects. nih.gov
Investigating the Influence of Substituent Effects on Reactivity and Academic Properties
The reactivity of the quinolinone ring is influenced by the electronic nature of its substituents. Activating groups (electron-donating) and deactivating groups (electron-withdrawing) can alter the electron density on the ring and adjacent functional groups. For example, in studies of related benzoquinones, chlorine substituents (deactivating) were found to make the molecule more reactive toward nucleophilic attack compared to methyl or t-butyl groups (activating). nih.gov The positions of these substitutions are critical. For the broader class of quinolones, specific substitutions have been correlated with distinct property changes:
Position 6: Substitution with a fluorine atom is associated with significantly enhanced activity in many quinolone series. slideshare.netyoutube.com
Position 7: The introduction of heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, at this position often broadens the spectrum of activity. nih.govslideshare.netyoutube.com
Position 8: A methoxy (B1213986) group at the C-8 position has been reported to reduce photosensitivity in some quinolone derivatives. youtube.com
QSAR studies have further quantified the impact of substituents by correlating physicochemical descriptors with activity. Properties such as van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in the activity of certain quinolinone-based compounds. nih.gov The table below summarizes the observed influence of various substituents on the properties of the related quinolone scaffold.
| Position | Substituent | Observed Influence | Reference |
|---|---|---|---|
| 1 | Lower alkyl groups, Aryl groups | Considered important for potency and consistent activity | slideshare.net |
| 4 | Oxo group (=O) | Considered essential for activity | slideshare.net |
| 6 | Fluorine (-F) | Significantly enhances cell wall penetration and antibacterial activity | slideshare.netyoutube.com |
| 7 | Piperazine, Pyrrolidine rings | Enhances spectrum of activity | nih.govslideshare.net |
| 8 | Methoxy group (-OCH3) | Can reduce photosensitivity | youtube.com |
Stereochemical Influences on Molecular Interactions (general, not specific biological results)
The core structure of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one is achiral. However, substitutions at the C-2 or C-3 positions of the tetrahydroquinoline ring can introduce chirality, leading to the existence of enantiomers. The stereochemistry of such derivatives is a critical factor that governs their interaction with other chiral molecules, including biological receptors.
The three-dimensional arrangement of atoms in a chiral molecule dictates its ability to form specific non-covalent interactions, such as hydrogen bonds and CH-π interactions, with a binding partner. nih.gov When a chiral tetrahydroquinoline derivative interacts with a chiral receptor, two diastereomeric complexes can be formed, each with different interaction energies and stabilities. This difference is the basis for stereoselectivity in molecular recognition. nih.gov
For instance, studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have shown that pure enantiomers can exhibit different levels of activity. nih.gov The specific recognition process is often attributed to one enantiomer fitting more precisely into a chiral binding site. nih.gov In some medicinal chemistry efforts involving related scaffolds like tetrahydroisoquinolines, a strategic decision has been made to remove the rigidity and chirality of the core structure to improve properties such as metabolic stability. nih.gov This highlights that while chirality can be essential for specific, high-affinity interactions, it can also present challenges that are sometimes overcome by designing more flexible, achiral analogues. The study of how each enantiomer of a chiral derivative interacts differently at a molecular level is crucial for a complete understanding of its potential properties.
Q & A
Q. What are the common synthetic routes for 8-methyl-1,2,3,4-tetrahydroquinolin-4-one, and how are they optimized for purity?
The synthesis typically involves cyclization and functionalization steps. For example, starting from substituted phenyl ethylamines, aldehydes are used to form intermediates, followed by reduction (e.g., NaBH4 or LiAlH4) and cyclization. describes a method using 2-(3,4-dimethoxyphenyl)ethylamine and aldehydes, yielding the tetrahydroquinoline core after reductive amination . Optimization includes:
- Catalyst selection : Sodium triacetoxyborohydride (STAB) in dichloroethane improves imine reduction efficiency .
- Purification : Column chromatography (e.g., silica gel, eluting with CH2Cl2/MeOH) achieves >95% purity .
- Yield enhancement : Adjusting reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:aldehyde) minimizes side products .
Q. How is structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- 1H NMR : Peaks for the methyl group (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and NH/OH groups (broad signals at δ 2.5–5.0 ppm). reports specific shifts for analogs, e.g., tert-butyl substituents at δ 1.4 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 313.39 for C22H19NO) confirm molecular weight .
- HPLC : Purity validation (>95%) via reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structural validation : Compare substituent positions (e.g., methyl at C8 vs. C2 alters enzyme binding; highlights substituent-dependent NOS inhibition ).
- Assay standardization : Use recombinant enzymes (e.g., iNOS, eNOS) under controlled pH and cofactor conditions (e.g., NADPH, Ca²+ for NOS assays) .
- Cross-study validation : Replicate results using orthogonal methods (e.g., fluorescence assays vs. radioactive tracer studies) .
Q. What methodologies are employed to study enzyme interactions of this compound derivatives?
Advanced approaches include:
- Enzyme kinetics : Measure IC50 values via dose-response curves (e.g., iNOS inhibition with IC50 < 1 μM in Baculovirus-infected Sf9 cells) .
- Molecular docking : Use X-ray crystallography data of target enzymes (e.g., NOS active sites) to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can synthetic routes be optimized to scale up this compound derivatives for preclinical studies?
Critical factors include:
- Solvent selection : Replace THF with EtOAc for safer large-scale reactions .
- Catalyst recycling : Immobilize STAB on silica to reduce waste .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, reducing purification steps .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
